Copper acetate
Overview
Description
It is recognized by its bright blue or green crystalline appearance and is often used in the synthesis of other copper-containing compounds
Preparation Methods
Synthetic Routes and Reaction Conditions: Copper acetate can be synthesized through several methods:
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Reaction with Acetic Acid: One common method involves reacting metallic copper with acetic acid in the presence of air. Initially, copper reacts with acetic acid to form copper(I) acetate, which is then oxidized by oxygen to form copper(II) acetate: [ 2 \text{Cu} + 4 \text{CH}_3\text{COOH} \rightarrow 2 \text{Cu(CH}_3\text{COO)}_2 + \text{H}_2 ] [ 4 \text{Cu(CH}_3\text{COO)}_2 + \text{O}_2 \rightarrow 2 \text{Cu}_2(\text{CH}_3\text{COO)}_4 + 2 \text{H}_2\text{O} ]
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Electrolysis: Another method involves electrolyzing a concentrated aqueous solution of calcium acetate with copper electrodes .
Industrial Production Methods: Industrially, this compound is produced by heating copper(II) hydroxide or copper(II) carbonate with acetic acid .
Chemical Reactions Analysis
Copper acetate undergoes various types of chemical reactions:
Oxidation: this compound can be oxidized to form copper(II) oxide, releasing acetic acid and water.
Reduction: It can be reduced to metallic copper under certain conditions.
Thermal Decomposition: When heated, this compound decomposes to form copper(II) oxide, acetic acid, and water.
Common Reagents and Conditions:
Oxidizing Agents: Oxygen, hydrogen peroxide.
Reducing Agents: Hydrogen, carbon monoxide.
Thermal Conditions: Decomposition typically occurs at temperatures above 115°C.
Major Products:
Copper(II) Oxide: Formed during thermal decomposition.
Metallic Copper: Formed during reduction reactions.
Scientific Research Applications
Copper acetate has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic reactions, such as the Eglinton coupling and cyclopropanation reactions.
Medicine: Studied for potential therapeutic applications due to its antimicrobial properties.
Industry: Used in the production of pigments, fungicides, and as a precursor for other copper compounds.
Mechanism of Action
The mechanism by which copper acetate exerts its effects is multifaceted:
Antimicrobial Activity: Copper ions released from this compound generate reactive oxygen species, which irreversibly damage microbial membranes and degrade RNA.
Catalytic Activity: In organic reactions, this compound acts as a catalyst by facilitating the formation of carbon-carbon or carbon-heteroatom bonds.
Comparison with Similar Compounds
- Copper(II) Sulfate
- Copper(II) Chloride
- Copper(II) Nitrate
Properties
IUPAC Name |
acetic acid;copper | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H4O2.Cu/c1-2(3)4;/h1H3,(H,3,4); | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UMRSVAKGZBVPKD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.[Cu] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H4CuO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
4180-12-5 | |
Details | Compound: Acetic acid, copper salt (1:?) | |
Record name | Acetic acid, copper salt (1:?) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4180-12-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID10939099 | |
Record name | Acetic acid--copper (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
123.60 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142-71-2, 4180-12-5, 17856-17-6 | |
Record name | Cupric acetate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=142-71-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, copper salt (1:?) | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004180125 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetic acid, copper salt (1:?) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid--copper (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10939099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acetic acid, copper salt | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.021.865 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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